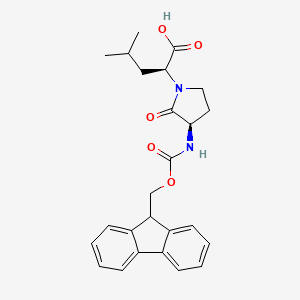

Fmoc-Freidinger's lactam

Description

Significance of Conformational Control in Chemical Biology and Advanced Medicinal Chemistry Research

The biological activity and bioavailability of peptides are largely dictated by their three-dimensional structure or conformation. nih.gov In their natural state, peptides are often flexible molecules that can exist in an equilibrium of multiple conformations in solution. nih.gov However, typically only one of these conformations is responsible for its specific biological function. This concept of a "bioactive conformation" is central to chemical biology and medicinal chemistry.

Controlling the conformation of a peptide through chemical modification can lock it into its bioactive shape. nih.gov This conformational constraint offers several advantages in a research context. Firstly, it can lead to a significant increase in potency and selectivity for its biological target, as the molecule does not need to expend energy to adopt the correct orientation for binding. acs.org Secondly, a rigidified peptide is often more resistant to degradation by proteases, which are enzymes that break down peptides. rsc.org This increased stability is a crucial property for developing peptides as research tools or potential therapeutic leads. acs.org The ability to control peptide conformation allows researchers to dissect structure-activity relationships, leading to a deeper understanding of molecular recognition processes. rsc.orgacs.org

Fundamental Concepts of Peptidomimetics as Research Tools

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified properties, such as enhanced stability or bioavailability. nih.govopenaccessjournals.com The development of peptidomimetics is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as research tools and drug candidates, which include poor stability and rapid clearance from biological systems. acs.org

The core principle of peptidomimetics is to retain the essential structural features of a peptide that are required for its biological activity while altering its peptide backbone to improve its drug-like properties. drugdesign.org This can involve a variety of chemical modifications, such as the introduction of unnatural amino acids, cyclization, or the replacement of amide bonds with more stable linkages. nih.govdrugdesign.org Peptidomimetics serve as powerful research tools, enabling the study of peptide-receptor interactions, the elucidation of signaling pathways, and the development of highly specific inhibitors or modulators of biological targets. chemimpex.com

Historical Development and Theoretical Basis of Lactam-Bridged Dipeptides, with Specific Reference to Freidinger's Contributions

The concept of using lactam bridges to constrain the conformation of peptides was a significant advancement in the field of peptidomimetics. In the early 1980s, R. M. Freidinger introduced the idea of protected lactam-bridged dipeptides, which have since become widely known as Freidinger lactams. nih.govacs.org This was a milestone in the design of conformationally constrained peptides. nih.gov

Freidinger's work demonstrated that by creating a cyclic lactam structure within a dipeptide unit, it was possible to induce a stable turn conformation, which is a common secondary structure motif in peptides and proteins that is often involved in molecular recognition. acs.orgwjarr.com The Freidinger lactam acts as a rigid scaffold that forces the peptide backbone into a specific spatial arrangement. unimi.it This approach of using a lactam bridge to reduce the conformational freedom of a peptide has been instrumental in the development of potent and selective peptidomimetic analogs of various peptide hormones and neurotransmitters. nih.gov The ability to synthesize these constrained dipeptides has provided medicinal chemists with a valuable tool for probing the conformational requirements of peptide-receptor interactions. springernature.com

Chemical Properties of Fmoc-Freidinger's lactam

This compound is a commercially available building block widely used in solid-phase peptide synthesis. chemimpex.com The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine, which allows for the stepwise assembly of peptides. chemimpex.com The lactam ring itself provides the conformational constraint.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145484-45-3 | glpbio.com |

| Molecular Formula | C₂₅H₂₈N₂O₅ | scbt.com |

| Molecular Weight | 436.51 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C | glpbio.com |

Synthesis of this compound

The synthesis of Freidinger lactams and their analogs is a well-established area of organic chemistry. researchgate.net Generally, the synthesis involves the formation of a cyclic amide (lactam) from a linear precursor. Several synthetic routes have been developed, often starting from protected amino acids. springernature.com

One common strategy involves the intramolecular cyclization of a suitably functionalized dipeptide precursor. researchgate.net For solid-phase synthesis applications, methods have been developed to construct the lactam ring directly on the solid support. researchgate.netmdpi.com Microwave-assisted synthesis has also been employed to improve reaction times and yields. researchgate.net The purification of this compound typically involves standard chromatographic techniques to ensure high purity for subsequent use in peptide synthesis.

Applications of this compound in Academic Research

This compound is a valuable tool for researchers in several areas of chemical biology and medicinal chemistry. chemimpex.com

Use in the Synthesis of Conformationally Constrained Peptides

The primary application of this compound is as a building block in the synthesis of peptides with constrained conformations. chemimpex.com By incorporating this lactam into a peptide sequence, researchers can induce a specific turn structure, which can mimic the bioactive conformation of a natural peptide. acs.org This has been successfully applied to the synthesis of analogs of various biologically active peptides, leading to compounds with enhanced potency and stability. nih.gov

A Tool for Studying Peptide-Protein Interactions

By systematically replacing dipeptide segments of a native peptide with this compound, researchers can probe the conformational requirements for binding to a specific protein target. nih.gov This "lactam scan" approach can help to identify the key residues and the specific backbone conformation necessary for molecular recognition. This information is invaluable for the rational design of more potent and selective peptide-based research probes and therapeutic candidates.

Table 2: Research Applications of Freidinger's Lactam Analogs

| Application Area | Example | Reference |

| Enzyme Inhibition | Design of inhibitors for enzymes like thrombin and renin. | nih.gov |

| Receptor Antagonism | Development of antagonists for the Angiotensin II receptor. | nih.gov |

| β-Turn Mimetics | Stabilization of type II β-turns in peptidomimetics. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIWMZZNSZSFPD-YADHBBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Characterization in Research Applications

Spectroscopic Techniques for Conformational Elucidation of Lactam-Constrained Peptides (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of Freidinger lactam-containing peptides in solution. uzh.chnih.gov One-dimensional (1D) and two-dimensional (2D) NMR methods provide detailed information about the spatial arrangement of atoms within the molecule. uzh.ch

Key NMR experiments used in the conformational analysis of these peptides include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly powerful for identifying protons that are close in space, even if they are far apart in the peptide sequence. The presence of specific NOE cross-peaks can confirm the existence of a turn conformation. NOESY-restrained NMR simulated annealing techniques are used to build detailed structural models in solution. csic.es

Temperature Coefficient Studies: The temperature dependence of amide proton chemical shifts (dδ/dT) is used to identify intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds, such as those in a β-turn, exhibit smaller changes in chemical shift with temperature compared to solvent-exposed protons. researchgate.net For example, studies on tetrapeptide models have shown shielded and solvent-exposed amide protons indicative of a turn conformation. researchgate.net

Coupling Constants (³JHNα): The coupling constant between the amide proton (NH) and the alpha-proton (CαH) provides information about the backbone dihedral angle φ (phi). This data is crucial for defining the peptide's secondary structure.

In studies of β-lactam pseudopeptides, conformational analysis conducted in solvents like deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) using 1D and 2D-NMR techniques has revealed equilibria between different conformers, such as β-II and γ-turns. uzh.ch The specific conformation adopted is often modulated by the stereochemistry of the residues adjacent to the lactam core. uzh.ch

X-ray Crystallography Studies of Freidinger Lactam-Containing Systems

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules. For peptides containing Freidinger's lactam or similar constrained systems, crystal structures have definitively confirmed their ability to induce and stabilize specific secondary structures, particularly β-turns. csic.eskvinzo.com

In one study, the X-ray crystal structure of a β-lactam peptide revealed remarkable structural features. csic.es The lactam carbonyl C-CO-N angle was found to be 91.7(2)°, a significant deviation from the approximately 120° angle found in standard peptides. csic.es Furthermore, the distance between the C3 and N1 atoms of the β-lactam ring was 2.085(5) Å, which is about 0.4 Å shorter than the corresponding Cα(i+1)···N(i+2) distance in an ideal type II β-turn. csic.es

In another instance, the crystal lattice of a tetrapeptide model, p-bromobenzoyl-Aib-L-Phe-N'-iso-propylamide, showed four distinct turn conformers within the asymmetric unit, primarily differing in the ring puckering of the Aib residue. researchgate.net These conformers all featured a ten-membered hydrogen bond characteristic of a β-turn. researchgate.net The ability to obtain crystal structures provides invaluable benchmarks for validating and refining computational models. uzh.ch

| Compound/System | Key Structural Feature | Observed Value | Comparison to Ideal Structure | Reference |

|---|---|---|---|---|

| β-Lactam Peptide | Lactam Carbonyl Angle (C-CO-N) | 91.7(2)° | ~120° in standard peptides | csic.es |

| β-Lactam Peptide | Intra-ring Distance (C3···N1) | 2.085(5) Å | ~2.48 Å for Cα(i+1)···N(i+2) in ideal type II β-turn | csic.es |

| p-bromobenzoyl-Aib-L-Phe-N'-iso-propylamide | Hydrogen Bond | Intramolecular ten-member H-bond present | Characteristic of β-turn conformation | researchgate.net |

Computational Chemistry and Molecular Modeling in Predicting and Analyzing Freidinger Lactam Conformations

Computational chemistry and molecular modeling are indispensable tools for predicting, analyzing, and understanding the conformational preferences of Freidinger lactam-containing peptides. researchgate.netnih.gov These methods complement experimental techniques by providing insights into the relative stabilities of different conformers and the energetic landscape of the molecule. uzh.ch

Common computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space available to a peptide over time. csic.esmdpi.com By simulating the peptide in a solvent environment (e.g., water or DMSO), researchers can observe the stability of secondary structures and the dynamics of hydrogen bonding. csic.esmdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT), for instance at the B3LYP/6-31++G** level, are used to calculate the relative energies of different conformations with high accuracy. uzh.ch This allows for the estimation of the relative stabilities of conformers found in solution. uzh.ch

Conformational Searching: Algorithms are used to systematically or randomly explore possible conformations to identify low-energy structures. researchgate.net The predicted low-energy conformers can then be compared with idealized turn structures (e.g., type I and type II β-turns) to assess the efficacy of the lactam as a turn mimetic. researchgate.net

These computational efforts were integral to the original development of Freidinger lactams. nih.gov Modern computational studies continue to be vital, for example, in predicting the three-dimensional structures of protein-ligand interactions and in refining structures obtained from experimental data like NMR. csic.esnih.gov

Impact of Lactam Incorporation on Peptide Secondary Structure (e.g., Stabilization of β-Turn Conformations)

The primary and most well-documented impact of incorporating a Freidinger lactam into a peptide backbone is the stabilization of a specific reverse-turn conformation, most notably the Type II' β-turn. kvinzo.comnih.govnih.gov Peptides in solution typically exist as an equilibrium of multiple conformations, but the rigid, cyclic structure of the lactam severely restricts the accessible conformational space, effectively "locking" the peptide into a turn structure. nih.govnih.gov

This conformational constraint is a foundational principle in peptidomimetic design. nih.govresearchgate.net The Freidinger lactam acts as a dipeptide surrogate, bridging the i+1 and i+2 positions of a peptide sequence. uzh.ch This constraint limits the rotational freedom around the ψ₁ and ω₁ dihedral angles, predisposing the peptide to adopt a β-turn geometry. nih.gov

The stabilization of β-turns has been demonstrated in numerous biologically relevant peptide systems. nih.govnih.gov For example, incorporating a γ-lactam into an analogue of luteinizing hormone-releasing hormone resulted in improved agonist activity, attributed to the stabilization of a bioactive conformation containing a β-turn. nih.gov Similarly, circular dichroism (CD) spectroscopy of a modified 18-residue peptide showed that only the version containing the lactam, and not a precursor, exhibited the distinct spectral signature of a β-structure. nih.gov This finding indicated that the β-turn stabilizing lactam motif was required to induce the observed structure. nih.gov

| Peptide System | Method of Analysis | Observed Impact | Reference |

|---|---|---|---|

| General Peptides | Computational Analysis, NMR, X-ray | Stabilizes Type II' β-turn conformation | kvinzo.comnih.govnih.gov |

| Luteinizing Hormone-Releasing Hormone (LHRH) Analogue | Biological Activity Assay | Improved agonist activity due to stabilization of a β-turn | nih.gov |

| 18-residue peptide (H-VKVKVKVKV-Agl-TKVKVKVKV-NH₂) | Circular Dichroism (CD) Spectroscopy | Induced formation of β-fibril network; precursor remained random coil | nih.gov |

| General Peptidomimetics | General Review | Limits conformational freedom, constraining the peptide into the bioactive conformation | nih.gov |

Academic Research Applications in Chemical Biology and Advanced Medicinal Chemistry

Rational Design of Conformationally Restricted Peptides for Structure-Activity Relationship (SAR) Studies

The incorporation of Fmoc-Freidinger's lactam into peptide sequences is a well-established strategy for limiting their conformational flexibility. Peptides in their natural state often exist as a dynamic equilibrium of multiple conformations, which can complicate the determination of the specific three-dimensional structure responsible for biological activity. By introducing the rigid Freidinger's lactam scaffold, chemists can stabilize specific secondary structures, most notably β-turns.

Freidinger's lactams, particularly the amino-γ-lactam (Agl) bridged dipeptides, are known to effectively stabilize Type II' β-turns. This conformational restriction is crucial for elucidating structure-activity relationships (SAR). When a peptide is locked into a specific conformation, researchers can more accurately probe the spatial requirements for binding to a biological target. For instance, an analogue of the luteinizing hormone-releasing hormone (LH-RH) containing a γ-lactam as a conformational constraint demonstrated improved agonist activity compared to the parent hormone, attributed to the stabilization of a bioactive conformation containing a β-turn. acs.org This approach allows for a systematic investigation of how specific structural modifications influence biological activity, providing valuable insights for the rational design of more potent and selective peptide-based therapeutics.

The pioneering work by Freidinger and Veber demonstrated that the application of these lactam residues is an effective method for constraining the backbone of various peptides to favor a β-turn geometry. This has proven instrumental in identifying the active geometry of peptides and enhancing their therapeutic potential by addressing issues such as low oral availability and poor metabolic stability.

Table 1: Impact of Freidinger's Lactam on Peptide Conformation and Activity

| Peptide | Modification | Observed Effect | Reference |

|---|---|---|---|

| Luteinizing Hormone-Releasing Hormone (LH-RH) Analogue | Incorporation of a γ-lactam | Improved agonist activity due to stabilization of a bioactive β-turn conformation. | acs.org |

| General Peptides | Incorporation of Amino-γ-lactam (Agl) bridged dipeptides | Stabilization of Type II' β-turns, limiting conformational space. |

Development of Peptidomimetic Scaffolds for Biological Target Modulation in Drug Discovery Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a cornerstone in the development of peptidomimetic scaffolds because its rigid structure can effectively mimic the β-turn conformation often found in the bioactive sites of peptides. This allows for the creation of smaller, non-peptidic molecules that can interact with biological targets with high affinity and specificity.

These scaffolds serve as a template upon which various functional groups can be appended to mimic the side chains of the original peptide. This approach has been successfully applied in numerous therapeutic areas to develop novel drug candidates. The use of Freidinger lactams and their analogs has been a subject of interest for many medicinal and peptide chemists in the design of conformationally constrained peptidomimetics. nih.gov

The design of enzyme inhibitors is a major focus of drug discovery, and this compound has proven to be a valuable tool in this endeavor. By mimicking the transition state of an enzymatic reaction or the binding conformation of a natural substrate, peptidomimetics incorporating this lactam can act as potent and selective enzyme inhibitors.

A notable example is in the design of inhibitors for Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govnih.gov The development of potent ACE inhibitors has been a landmark in cardiovascular medicine. laskerfoundation.org The design of these inhibitors was guided by a hypothetical active site model of ACE. cngb.org The introduction of conformational constraints into acyclic acyl dipeptides using scaffolds like Freidinger's lactam led to significant increases in ACE inhibitory activity, further refining the understanding of the three-dimensional structure of the ACE active site. cngb.org The utility of this chemistry was illustrated by the synthesis of potential inhibitors of ACE. acs.org

Table 2: Application of Freidinger's Lactam in Enzyme Inhibitor Design

| Target Enzyme | Role of Freidinger's Lactam | Outcome | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Mimics the conformation of substrate binding to the active site. | Development of potent and selective inhibitors for hypertension treatment. | cngb.orgacs.org |

| Renin | Used in the development of renin inhibitors. | Synthesis of conformationally constrained peptidomimetics with inhibitory activity. | researchgate.net |

| Serine Proteases | Incorporated into peptidomimetic inhibitors. | Shown to have serine protease inhibiting activity. | researchgate.net |

The interaction of peptide ligands with their receptors is highly dependent on the three-dimensional conformation of the peptide. This compound is utilized to synthesize conformationally defined peptide analogs to probe these interactions and develop potent and selective receptor agonists and antagonists.

In the field of opioid research, for example, understanding the conformational requirements for binding to different opioid receptor subtypes (μ, δ, and κ) is crucial for developing analgesics with fewer side effects. brieflands.com While specific examples directly linking this compound to opioid peptide design are not prevalent in the provided context, the principle of using conformational constraints to achieve receptor selectivity is well-established. For instance, the κ-opioid receptor (KOR) is a target for developing safer pain medications (agonists) and treatments for neuropsychiatric disorders (antagonists). nih.gov The design of selective peptide probes for KOR has been achieved through strategies like peptide stapling to create stable and potent antagonists. nih.gov The underlying principle of conformational restriction is shared with the use of Freidinger's lactams.

Role in the Synthesis of Peptide-Based Chemical Probes for Biological Systems

Peptide-based chemical probes are essential tools for studying complex biological processes. These probes often require specific structural features to ensure selective interaction with their target. The incorporation of this compound can impart the necessary conformational rigidity and stability to these probes. This allows for more precise investigations of protein-protein interactions, enzyme activity, and receptor signaling pathways. The ability to create conformationally defined probes helps in reducing off-target effects and provides a clearer understanding of the biological system under investigation.

Applications in Bioconjugation Methodologies for Research Purposes

Bioconjugation involves the linking of biomolecules, such as peptides, to other molecules, including fluorescent dyes, affinity tags, or drug payloads. This compound, as a component of a peptide, can be incorporated into bioconjugation strategies. chemimpex.com The rigid scaffold can provide a stable platform for the attachment of other molecules without significantly disrupting the peptide's bioactive conformation. This is particularly important in the development of targeted drug delivery systems and diagnostic agents where maintaining the specific binding properties of the peptide is paramount.

Integration into Peptide Libraries for High-Throughput Screening in Academic Research

The synthesis of peptide libraries is a powerful method for discovering new ligands for biological targets through high-throughput screening. mdpi.comnih.gov this compound can be incorporated as a key building block in the solid-phase synthesis of these libraries. nih.gov By including this conformationally constrained element, the diversity of the library is focused on more drug-like, rigid structures. This can increase the hit rate in screening campaigns, as the library members are pre-organized into conformations that are more likely to bind to a target. The use of such constrained libraries can accelerate the discovery of lead compounds in academic and industrial drug discovery programs.

Utilization in Material Science Research for Developing Advanced Materials with Specific Properties

The application of this compound in the field of material science is an emerging area with potential for the development of novel materials. While specific, detailed research findings on the extensive use of this compound for creating advanced materials are not widely documented in publicly available literature, the unique structural characteristics of the molecule suggest its prospective utility in several areas of materials research. These potential applications are primarily extrapolated from the known properties of its constituent chemical moieties: the fluorenylmethoxycarbonyl (Fmoc) group and the Freidinger's lactam scaffold.

The Fmoc group is a well-known molecular entity in materials science, particularly for its ability to induce self-assembly of molecules into ordered nanostructures. chemicalbook.com This is attributed to the hydrophobic and aromatic nature of the fluorenyl group, which can facilitate π-π stacking interactions. chemicalbook.com In the context of this compound, this property could potentially be harnessed to create self-assembling systems, such as hydrogels or organogels. The conformational rigidity of the Freidinger's lactam, a cyclic dipeptide mimic, could further influence the morphology and properties of such self-assembled materials.

Furthermore, lactams, as a class of compounds, are fundamental monomers in the synthesis of polyamides, a significant category of engineering plastics. The ring-opening polymerization of lactams is a versatile method for producing polyamides with a wide range of properties. A functionalized lactam, such as this compound, could theoretically be incorporated into polyamide chains as a comonomer. This would introduce the bulky and rigid Fmoc-protected amino acid surrogate into the polymer backbone, potentially altering the material's thermal stability, mechanical strength, and surface properties.

The development of advanced biomaterials is another prospective area of application. The peptide-like structure of the Freidinger's lactam suggests a degree of biocompatibility. Materials derived from this compound could therefore be explored for applications in tissue engineering, drug delivery, and as functional coatings for medical devices. The Fmoc group itself has been extensively used in the formation of peptide-based hydrogels for biomedical applications. chemicalbook.com

While these potential applications are scientifically plausible, it is important to reiterate that dedicated research focusing on the synthesis and characterization of advanced materials from this compound is not yet substantially reported. Future research would be necessary to validate these hypotheses and to fully elucidate the material properties that can be achieved.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Enhanced Efficiency, Sustainability, and Scalability

The synthesis of Fmoc-Freidinger's lactam and its incorporation into peptide sequences are continually being refined to improve efficiency, reduce environmental impact, and enable larger-scale production.

Microwave-Assisted Solid-Phase Synthesis: A significant advancement in the synthesis of peptides containing Freidinger's lactams is the application of microwave irradiation. nih.govnih.gov This technology dramatically accelerates both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS), leading to shorter reaction times and often purer products. nih.govsigmaaldrich.cn For the synthesis of Freidinger's lactams, a microwave-assisted approach has been reported that utilizes iodo-derivatives in the side chain of an appropriate amino acid as an electrophilic agent, facilitating the cyclization process. nih.gov This method allows for the creation of these constrained structures with defined stereochemistry, making them readily available for routine use in peptide chemistry. nih.gov

Scalability and Process Optimization: As peptides containing this compound move from research laboratories to potential therapeutic applications, the scalability of their synthesis becomes paramount. Future research will likely focus on optimizing reaction conditions for large-scale production, minimizing side reactions, and developing robust purification protocols. The development of novel reagents and solid supports that are more amenable to large-scale synthesis will also be crucial.

Exploration of Novel Biological Targets and Elucidation of Mechanistic Insights through Lactam-Constrained Constructs

The primary utility of this compound lies in its ability to create conformationally constrained peptides, which are powerful tools for probing biological systems.

Targeting Protein-Protein Interactions (PPIs): Many cellular processes are regulated by PPIs, making them attractive but challenging drug targets due to their large and often flat interfaces. nih.govfrontiersin.orgresearchgate.net Peptides constrained with this compound can mimic the secondary structures, such as β-turns, that are often found at the interface of interacting proteins. nih.gov This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for the target protein. Future research will undoubtedly focus on applying this strategy to a wider range of PPIs implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Modulating Enzyme Activity: The constrained nature of peptides containing Freidinger's lactams makes them excellent candidates for the design of enzyme inhibitors. By mimicking the transition state or the binding conformation of a substrate, these peptidomimetics can block the active site of an enzyme with high potency. For example, Freidinger lactams have been incorporated into inhibitors of enzymes like renin. nih.gov The exploration of other enzyme families, such as proteases and kinases, with lactam-constrained peptides is a promising avenue for future drug discovery.

Mechanistic Elucidation: By locking a peptide into a specific conformation, researchers can dissect the structural requirements for its biological activity. This allows for a detailed understanding of how a peptide interacts with its receptor or enzyme at the molecular level. These mechanistic insights are invaluable for the rational design of more potent and selective therapeutic agents.

Advanced Approaches to Conformational Control and Dynamic Structural Studies

A deep understanding of the three-dimensional structure and dynamic behavior of peptides is crucial for understanding their function.

Dynamic Structural Studies: Peptides are not static molecules; they exhibit a range of motions that can be critical for their biological function. Techniques like molecular dynamics simulations, in conjunction with experimental data from NMR, can provide a detailed picture of the conformational landscape of a peptide and how it changes upon binding to its target. Understanding these dynamic processes is a key area of emerging research.

Integration with Cutting-Edge Chemical Biology and Synthetic Biology Techniques

The versatility of this compound makes it an ideal component for integration with the latest tools in chemical and synthetic biology.

Synthetic Biology and Biomaterials: Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The unique structural properties imparted by the Freidinger lactam could be harnessed to create novel biomaterials with programmed structures and functions. For example, peptides containing this lactam could be designed to self-assemble into well-defined nanostructures for applications in drug delivery, tissue engineering, or as biosensors. The ability to control the conformation of a peptide building block is a powerful tool for the bottom-up design of new materials.

Q & A

Q. How can researchers optimize HPLC protocols for quantifying lactam degradation products?

- Methodological Answer : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Validate methods via spike-and-recovery experiments and calibration curves for lactam and hydrolyzed species. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.